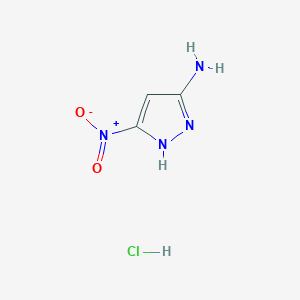
5-nitro-1H-pyrazol-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-1H-pyrazol-3-amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a nitroaromatic derivative of pyrazole and has been extensively researched for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Genotoxicity and Carcinogenicity in Nitro Aromatic Hydrocarbons
Nitro aromatic hydrocarbons, including compounds similar to 5-nitro-1H-pyrazol-3-amine hydrochloride, have been studied for their genotoxic and carcinogenic properties. Research has shown that nitrobenzo[a]pyrenes (NBPs) and related nitroazaarenes exhibit high mutagenicity for bacteria and mammalian cells. Substances like 3-Nitro-6-azabenzo[a]pyren-N-oxide have been identified as potent mutagens, highlighting the carcinogenic potential of these compounds upon exposure to by-products of combustion of heavy oils, which might include structures similar to this compound. This research emphasizes the importance of understanding the mutagenic and carcinogenic significance of nitro aromatic hydrocarbons in environmental health perspectives (Tokiwa et al., 1994).
Exposure to Heterocyclic Amines
Heterocyclic amines (HAs) are mutagenic compounds isolated from cooked foods and pyrolysates of amino acids and proteins, with some showing carcinogenicity in rodents and monkeys. Quantification of these carcinogenic HAs in various cooked foods suggests continuous human exposure through the normal diet. The study of exposure to heterocyclic amines, including compounds with structures related to this compound, is crucial for understanding the risk associated with daily exposure to these carcinogens (Wakabayashi et al., 1993).
Liver Dysfunction from Handling Nitro Aromatic Compounds
A study focused on workers handling 5-nitro-o-toluidine, a compound similar in structure to this compound, found evidence of acute liver dysfunction. This research indicates that exposure to certain nitro aromatic compounds can lead to significant health risks, including liver damage. The findings suggest a need for caution and protective measures when handling nitro aromatic compounds to prevent liver toxicity (Shimizu et al., 2002).
Therapeutic Efficacy of Pyrazolopyrimidines
In the context of Chagas' disease, pyrazolopyrimidines, which share a structural motif with this compound, have demonstrated significant activity against Trypanosoma cruzi. A clinical investigation into the efficacy of allopurinol, a pyrazolopyrimidine, for treating chronic Chagas' disease found it as effective as conventional therapies but with fewer side effects. This study highlights the potential therapeutic applications of pyrazolopyrimidines in treating parasitic infections, suggesting a possible area of research for compounds like this compound (Gallerano et al., 1990).
Propiedades
IUPAC Name |
5-nitro-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2.ClH/c4-2-1-3(6-5-2)7(8)9;/h1H,(H3,4,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXUKDIZZNLTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1030018-90-6 |
Source


|
| Record name | 5-nitro-1H-pyrazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-5-(phenylmethyl)-, (3aR,4R,6aS)-](/img/structure/B2869954.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2869955.png)

![5-Isocyanatobicyclo[2.2.1]hept-2-ene](/img/structure/B2869959.png)
![(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2869962.png)
![N-cyclohexyl-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2869963.png)


![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2869967.png)

![Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2869970.png)